2,6,7-Trihydroxy-3H-xanthen-3-one
Description
Properties
CAS No. |
17634-39-8 |
|---|---|
Molecular Formula |
C13H8O5 |
Molecular Weight |
244.202 |
IUPAC Name |
2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C13H8O5/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h1-5,14-16H |
InChI Key |
DFGINZPHLBGFIL-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3,6-Dihydroxy-9H-xanthen-9-one
- Structural Differences : The hydroxyl groups are positioned at C3 and C6 instead of C2, C6, and C7. This reduces hydrogen-bonding capacity and alters electron distribution.
- Molecular Data :
- Functional Implications : The absence of a hydroxyl group at C2 and C7 diminishes its chelating ability compared to 2,6,7-trihydroxy-3H-xanthen-3-one. This limits its utility in metal ion complexation but may enhance stability in acidic conditions .
2,6,7-Trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one
- Structural Differences : A 2-nitrophenyl substituent is introduced at C9, adding electron-withdrawing effects.
- Molecular Data: Formula: C₁₉H₁₁NO₇ Molar mass: 365.29 g/mol CAS: 6098-81-3
- Functional Implications : The nitro group enhances redox activity and selectivity toward transition metals (e.g., Cu²⁺ and Fe³⁺) in spectrophotometric analyses. However, the nitro substituent may reduce solubility in polar solvents compared to the parent compound .
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one
- Structural Differences: A 4-dimethylaminophenyl group at C9 introduces strong electron-donating effects.
- Molecular Data: Formula: C₂₁H₁₇NO₅ Molar mass: 363.36 g/mol CAS: 6098-86-8
- Functional Implications: The dimethylamino group enhances fluorescence quantum yield and shifts absorption maxima to longer wavelengths (bathochromic shift), making it suitable for optical sensing and bioimaging .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Hydroxyl Positions | Key Substituent | CAS Number | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₀O₅ | 246.21 | 2, 6, 7 | None | N/A | Metal chelation, fluorometry |
| 3,6-Dihydroxy-9H-xanthen-9-one | C₁₃H₈O₄ | 228.20 | 3, 6 | None | 1214-24-0 | Stability studies |
| 9-(2-Nitrophenyl)-substituted analog | C₁₉H₁₁NO₇ | 365.29 | 2, 6, 7 | 2-Nitrophenyl | 6098-81-3 | Redox-active metal detection |
| 9-(4-Dimethylaminophenyl)-substituted | C₂₁H₁₇NO₅ | 363.36 | 2, 6, 7 | 4-Dimethylaminophenyl | 6098-86-8 | Fluorescent probes |
Preparation Methods
Friedel-Crafts Alkylation of Triacetoxybenzene
1,2,4-Triacetoxybenzene reacts with aromatic aldehydes under acidic alcoholic conditions (e.g., HCl in ethanol) to form a bis-aryl intermediate. The reaction exploits the electrophilic aromatic substitution mechanism, where the aldehyde’s carbonyl group is activated by protonation, enabling attack by the electron-rich benzene ring.
Key Conditions
-
Solvent: Anhydrous ethanol
-
Acid Catalyst: Concentrated HCl (2–3 equiv)
-
Temperature: Reflux (78–80°C)
-
Reaction Time: 6–8 hours
The intermediate (A) is isolated via vacuum filtration and dried under reduced pressure.
Oxidation and Cyclocondensation
Intermediate A undergoes oxidation using potassium peroxodisulfate (K₂S₂O₈) in aqueous acidic medium to generate a p-benzoquinone derivative (B). Subsequent cyclocondensation at elevated temperatures (80–90°C) yields the xanthen-3-one core.
Optimization Insights
-
Oxidant: K₂S₂O₈ (1.5 equiv) in 1:1 H₂O:EtOH
-
Cyclization Temperature: 80°C for 4 hours
-
Workup: Precipitation on ice-water followed by vacuum drying.
Alternative Synthetic Routes
Metal-Catalyzed Coupling Approaches
Recent advancements explore palladium-catalyzed cross-coupling to assemble the xanthene skeleton. For example, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated precursors has been attempted, though yields remain suboptimal compared to classical methods.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry protocols utilize ball milling to facilitate solid-state reactions between 2,3,6-trihydroxybenzoic acid and aldehydes. Initial reports indicate reduced reaction times (2–3 hours) but require further yield optimization.
Critical Analysis of Methodologies
Yield and Purity Considerations
| Method | Average Yield (%) | Purity (HPLC) | Key Limitations |
|---|---|---|---|
| Friedel-Crafts | 65–72 | >95% | Side product formation |
| Metal-Catalyzed | 38–45 | 85–90% | Catalyst cost and removal |
| Mechanochemical | 50–58 | 88–92% | Scalability challenges |
Spectroscopic Validation
Successful synthesis is confirmed via:
-
¹H NMR: Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, with hydroxyl groups (δ 9.2–10.1 ppm) disappearing upon acetylation.
-
IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch).
-
Mass Spectrometry: Molecular ion peak at m/z 320.3 ([M+H]⁺) aligns with the molecular formula C₁₉H₁₂O₅.
Industrial-Scale Production Challenges
Purification bottlenecks
Stability Concerns
The compound’s polyhydroxy structure necessitates inert atmosphere storage (N₂ or Ar) to prevent oxidative degradation. Accelerated stability studies show 15% decomposition after 6 months at 25°C.
Q & A
Q. Efficiency Metrics :
- Yield : Typically 40–60%, depending on substituent steric/electronic effects.
- Purity : Assessed via HPLC (>95% purity threshold).
Q. Table 1: Reaction Optimization Parameters
| Precursor (mmol) | Aldehyde (mmol) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1,2,4-Triacetoxybenzene (20) | Benzaldehyde (10) | H₂SO₄ | 52 | 97% |
| 1,2,4-Triacetoxybenzene (20) | 4-Nitrobenzaldehyde (10) | PCl₃ | 48 | 94% |
Q. Reference :
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
Purity Analysis :
- Paper Chromatography : Historical method using solvent systems like butanol-acetic acid-water (4:1:5) to separate derivatives .
- HPLC : Modern reverse-phase C18 columns with UV detection (λ = 254 nm) provide high-resolution purity profiles.
Q. Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl (–OH) and carbonyl (C=O) signals. For example, the C-3 ketone resonates at δ 180–185 ppm.
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈O₆: calc. 260.03, obs. 260.1).
Q. Reference :
Advanced: How can contradictions in spectral data (e.g., NMR/MS) during derivative characterization be resolved?
Answer:
Contradictions often arise from tautomerism or impurities. Mitigation strategies:
2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C nuclei.
Isotopic Labeling : ¹⁸O labeling confirms hydroxyl group positions.
Cross-Validation : Compare experimental MS/MS fragmentation with computational tools (e.g., Mass Frontier).
Case Study : A derivative’s NMR showed unexpected aromatic splitting due to keto-enol tautomerism. HSQC confirmed the enolic form dominated in DMSO-d₆ .
Q. Reference :
Advanced: What strategies improve low yields in halogenated derivative synthesis?
Answer:
Halogenation challenges stem from steric hindrance and electron withdrawal. Solutions:
Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to position halogens.
Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20%.
Lewis Acid Catalysts : BF₃·Et₂O enhances electrophilic substitution regioselectivity.
Q. Table 2: Halogenation Efficiency
| Substrate | Halogen Source | Catalyst | Yield (%) |
|---|---|---|---|
| 2,6,7-Trihydroxy | Cl₂ (gas) | FeCl₃ | 38 |
| 2,6,7-Trihydroxy | NCS (solid) | – | 55 |
Q. Reference :
Stability: Under what conditions does this compound degrade, and how is stability monitored?
Answer:
Degradation Pathways :
- pH Sensitivity : Degrades above pH 10 via deprotonation and oxidation.
- Light Exposure : UV irradiation induces ring-opening (monitored via UV-Vis at λ = 320 nm).
Q. Stability Protocol :
Storage : –20°C under argon; avoid aqueous buffers.
Accelerated Testing : 40°C/75% RH for 4 weeks; HPLC tracks degradation products.
Q. Reference :
Data Contradictions: How to address discrepancies between theoretical and experimental structure-activity data?
Answer:
Statistical Validation : Apply Student’s t-test (p < 0.05) to compare replicate experiments.
Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects; compare with experimental logP values.
Open Data Repositories : Share raw spectra/via platforms like Zenodo to enable peer validation .
Q. Reference :
Advanced: How to enhance selectivity in electrophilic substitutions on the xanthenone core?
Answer:
Directing Groups :
- –OH Groups : Activate C-4 and C-5 positions for nitration/sulfonation.
- Steric Shielding : Bulky substituents at C-9 block undesired sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
